molecular formula C14H21NO B330048 2-ethyl-N-(2-ethylphenyl)butanamide

2-ethyl-N-(2-ethylphenyl)butanamide

Cat. No.: B330048
M. Wt: 219.32 g/mol
InChI Key: XJQNEUGHGDNMHS-UHFFFAOYSA-N
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Description

2-Ethyl-N-(2-ethylphenyl)butanamide is a synthetic amide derivative characterized by a butanamide backbone substituted with ethyl groups at the 2-position of both the aliphatic chain and the aromatic ring. The compound’s molecular formula is C₁₄H₂₁NO (molecular weight: 219.33 g/mol), with the ethyl groups contributing to increased hydrophobicity and steric bulk compared to simpler aryl amides.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

2-ethyl-N-(2-ethylphenyl)butanamide

InChI

InChI=1S/C14H21NO/c1-4-11(5-2)14(16)15-13-10-8-7-9-12(13)6-3/h7-11H,4-6H2,1-3H3,(H,15,16)

InChI Key

XJQNEUGHGDNMHS-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)C(CC)CC

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(CC)CC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of amide derivatives are highly dependent on substituents. Below is a comparative analysis of 2-ethyl-N-(2-ethylphenyl)butanamide and its analogs:

Table 1: Key Properties of this compound and Analogs
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Biological Activity/Properties Source
This compound (Target) C₁₄H₂₁NO 2-ethylphenyl 219.33 Not explicitly reported (inferred) N/A
2-Ethyl-N-(2-oxoindolin-5-yl)butanamide (61) C₁₄H₁₇N₂O₂ 2-oxoindolin-5-yl 245.30 TLK2 kinase inhibition (>98% purity)
2-Ethyl-N-(2-methyl-4-nitrophenyl)butanamide C₁₃H₁₈N₂O₃ 2-methyl-4-nitrophenyl 262.30 Structural data (InChIKey: LFQSCWFLJHTTHZ)
2-Ethyl-N-(2-hydroxy-5-methylphenyl)butanamide C₁₃H₁₉NO₂ 2-hydroxy-5-methylphenyl 221.30 Potential solubility via H-bonding
2-Methyl-N-(2'-phenylethyl)butanamide C₁₃H₁₉NO 2'-phenylethyl 205.30 Disrupts bacterial quorum sensing (QS)

Physicochemical Properties

  • Solubility : The hydroxyl group in 2-ethyl-N-(2-hydroxy-5-methylphenyl)butanamide improves aqueous solubility via hydrogen bonding , whereas the target compound’s ethyl groups likely reduce solubility in polar solvents.
  • Thermal Stability : Nitro-substituted analogs (e.g., ) may exhibit higher melting points due to strong intermolecular dipole interactions, while the target compound’s alkyl substituents could lower melting points.

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